2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Sigma Receptor Ligands Receptor Binding Affinity Piperidine Acetamide SAR

Researchers requiring a validated sigma-2 (TMEM97) ligand often face inconsistent bioactivity from structurally similar analogs. This compound provides a defined starting point with confirmed sigma-2 affinity (Ki = 90 nM in rat PC12 cells). • Confirmed sigma-2 binding eliminates target engagement uncertainty, enabling robust probe development. • Compact, ligand-efficient scaffold (MW 355.44, cLogP ~2.93) is ideal for systematic SAR around the pyridin-2-yl tunable handle. • Bulk procurement (50-100 mg) supports derivative library synthesis; each batch includes purity certification (≥95%) and structural confirmation by NMR and LC-MS.

Molecular Formula C20H25N3O3
Molecular Weight 355.438
CAS No. 1235090-76-2
Cat. No. B2617297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
CAS1235090-76-2
Molecular FormulaC20H25N3O3
Molecular Weight355.438
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C20H25N3O3/c1-25-17-6-2-3-7-18(17)26-15-20(24)22-14-16-9-12-23(13-10-16)19-8-4-5-11-21-19/h2-8,11,16H,9-10,12-15H2,1H3,(H,22,24)
InChIKeyMEOWHXTXMIXSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide: Chemical Class & Procurement


2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule belonging to the piperidine-acetamide class, characterized by a 2-methoxyphenoxy ether linked via an acetamide bridge to a 1-(pyridin-2-yl)piperidin-4-yl methylamine scaffold [1]. This compound is primarily investigated as a ligand for sigma receptors (σ1 and σ2), which are implicated in oncology, neurology, and pain pathways [2]. Its structural features—specifically the combination of a pyridine-substituted piperidine and a methoxyphenoxy acetamide—place it within a pharmacologically relevant chemical space explored for receptor subtype selectivity [2].

Sigma-2 receptor binding studies
Piperidine-acetamide scaffold for subtype selectivity SAR
Supports ligand efficiency assessment

Generic Substitution Risks for 2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide


Closely related analogs, such as those replacing the pyridin-2-yl with pyrimidin-2-yl or altering the methoxy position, exhibit divergent pharmacological profiles that preclude direct interchangeability [1]. Even minor modifications to the heteroaryl substituent on the piperidine ring can drastically shift sigma receptor subtype selectivity, off-target activity, and pharmacokinetic parameters [2]. Procurement decisions based solely on structural similarity, without quantitative comparator bioactivity data, risk selecting a compound with fundamentally different target engagement and functional outcomes.

Heteroaryl substitution
Pyridinyl vs pyrimidinyl ring may shift sigma-2 affinity profile and target engagement.
Methoxy regioisomers
Alteration of methoxy position may modify receptor subtype selectivity and off-target activity.
PK parameter drift
Structural analogs may exhibit divergent ADME properties, may preclude direct interchange.

Quantitative Evidence for 2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide


Sigma-2 Receptor Binding Affinity

2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide demonstrates a binding affinity (Ki) of 90 nM for the sigma-2 (σ2) receptor [1], a value that distinguishes it from closely related acetamide derivatives. For instance, the pyrimidin-2-yl analog exhibits a Ki of 442 nM for the same target [2], indicating a nearly 5-fold reduction in affinity. This difference highlights the critical role of the pyridine versus pyrimidine heterocycle in sigma-2 receptor engagement.

Sigma-2 Affinity
Reported
Ki 90 nMvsKi 442 nM
~5-fold difference
Supports sigma-2 receptor probe context
Pyrimidine analog shows weaker binding; assay conditions may differ
Sigma Receptor Ligands Receptor Binding Affinity Piperidine Acetamide SAR

Lipophilicity & CNS Permeability Profile

While experimental ADME data are not publicly available for this compound, in silico predictions provide a basis for differentiation from analogs. 2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide has a predicted logP of approximately 2.93, compared to a logP of 3.41 for its pyrimidine analog . This 0.48 log unit difference suggests improved aqueous solubility and potentially reduced non-specific protein binding for the pyridine derivative, which could translate to a more favorable in vivo free fraction [1].

Lipophilicity
Class-level
Predicted logP 2.93 vs 3.41
ΔlogP −0.48
May support free fraction and solubility context
In silico consensus model; experimental data to verify
Drug-likeness ADME Prediction Lipophilicity

Ligand Efficiency & Structural Compactness

With a molecular weight of 355.4 g/mol and 4 hydrogen bond acceptors, 2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide falls within favorable drug-like property space [1]. Its ligand efficiency (LE) for sigma-2 binding can be calculated as approximately 0.30 kcal/mol per heavy atom, which is superior to many larger, less efficient sigma receptor ligands reported in the literature [2]. This suggests the compound achieves its binding affinity with a relatively compact, optimizable scaffold, offering a better starting point for hit-to-lead campaigns than bulkier alternatives.

Ligand Efficiency
Context-dependent
LE ≈ 0.30 kcal/mol/heavy atom
Above typical sigma-2 ligand LE range
Supports hit-to-lead prioritization context
Calculated from Ki=90 nM; verify across assays
Ligand Efficiency Sigma Receptor Chemical Probe

Procurement & Research Applications for 2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide


Sigma-2 Receptor Probe Development

Given its confirmed sigma-2 receptor binding affinity (Ki = 90 nM) and compact, ligand-efficient scaffold, this compound is best deployed as a starting point for developing chemical probes to validate sigma-2 receptor (TMEM97) as a therapeutic target in cancer. Its selectivity profile over sigma-1 receptors and other off-targets can be systematically characterized to establish a detailed target engagement fingerprint [1]. Procurement for this purpose should be paired with a request for purity certification (≥95%) and structural confirmation via NMR and LC-MS [1].

SAR Studies on Pyridine-Piperidine Acetamides

The compound serves as a versatile intermediate for SAR studies aimed at optimizing sigma receptor subtype selectivity. The pyridin-2-yl moiety is a tunable handle; replacing it with pyrimidine-2-yl alters sigma-2 affinity by ~5-fold [2]. Systematic analog generation around this core can map the precise pharmacophoric requirements for sigma-2 vs. sigma-1 binding. Researchers should order the compound in bulk (50-100 mg) to support a library of derivatives [2].

In Silico ADME Model Validation

This compound, with its balanced lipophilicity (predicted logP ~2.93) and moderate molecular weight, is an ideal candidate for validating in silico ADME models intended to predict central nervous system (CNS) penetration. Its predicted properties can be benchmarked against experimental data from parallel artificial membrane permeability assays (PAMPA) and plasma protein binding experiments [1]. Procurement should be accompanied by a certificate of analysis confirming chemical identity and purity to ensure model input accuracy [1].

Application
Selection Property
Validation Focus
Sigma-2 receptor target engagement studies
Sigma-2 binding affinity profile
Selectivity characterization vs sigma-1 and off-targets
Piperidine-acetamide SAR expansion
Scaffold versatility for heteroaryl substitution
Subtype selectivity mapping (sigma-2 vs sigma-1)
In silico ADME model benchmarking
Predicted logP and MW profile
Correlation with PAMPA and plasma protein binding data
Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.